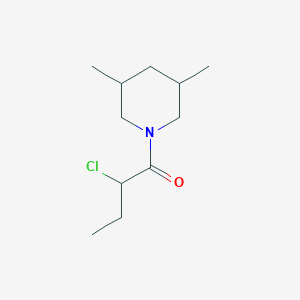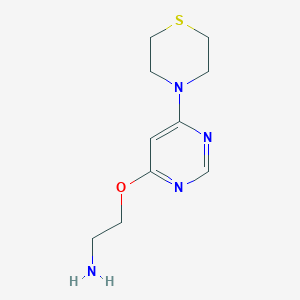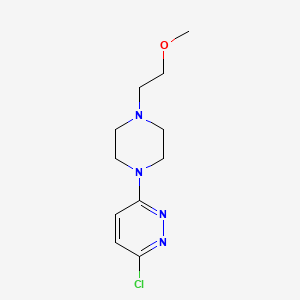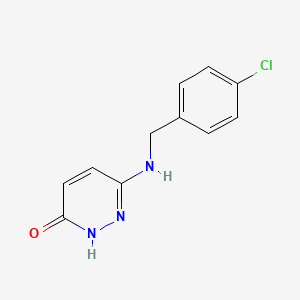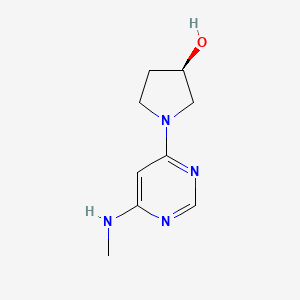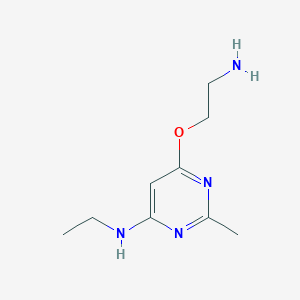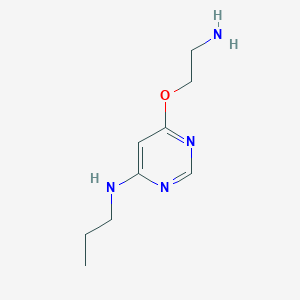
4-(bromomethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
Vue d'ensemble
Description
4-(bromomethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole, also known as 4-Br-1-F-3-Ph-1H-pyrazole, is a synthetic compound that has recently been studied for its potential applications in scientific research. This pyrazole has a unique structure, with a bromomethyl group and a fluoroethyl group attached to the pyrazole ring. It is a very versatile compound with a wide range of applications in the fields of chemistry, biology, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Pyrazole compounds, including those related to the specified chemical structure, have been synthesized through condensation reactions involving chalcones and hydrazine hydrate, leading to the characterization of their crystal structures. These compounds are of interest due to their potential as ligands in coordination chemistry or as building blocks in organic synthesis (Loh et al., 2013).
- Another study explored the synthesis of fluorinated 1,3,5-substituted 1H-pyrazoles, highlighting efficient routes for the introduction of fluorine into the pyrazole ring, which is significant for developing compounds with enhanced biological properties (Bonacorso et al., 2015).
Catalytic Applications
- Pyrazole-based ligands have been employed in the synthesis of metal complexes, demonstrating their utility in catalyzing Suzuki–Miyaura cross-coupling reactions. The study underscores the role of substituents on the pyrazole ring in fine-tuning the electronic and steric properties of these catalysts (Ocansey et al., 2018).
Antimicrobial Activity
- Phenylpyrazoles derived from bromoacetyl and other substituents have shown promising antimicrobial properties. The structure-activity relationship analysis indicates the potential of these compounds in developing new therapeutic agents for fungal and bacterial infections (Farag et al., 2008).
Fluorescence Studies
- Pyrazoline derivatives have been synthesized and characterized for their fluorescent properties. The fluorescence emission in the blue region of the visible spectrum for some compounds suggests applications in materials science for the development of fluorescent markers or probes (Ibrahim et al., 2016).
Propriétés
IUPAC Name |
4-(bromomethyl)-1-(2-fluoroethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJLELOWJOQTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CBr)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




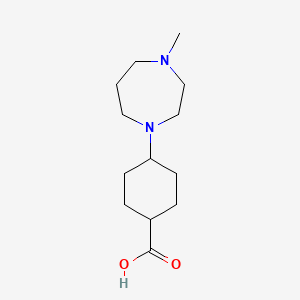
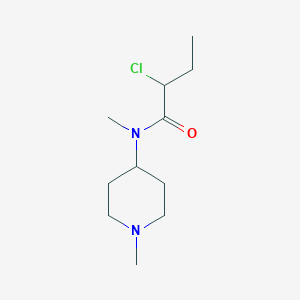
![3-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1481815.png)

